BenchChemオンラインストアへようこそ!

N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Anticancer Cytotoxicity Pyrazolo[3,4-d]pyrimidine

Procure this N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide for definitive kinase selectivity profiling. The 1-phenyl, 4-thioacetamide, N-phenethyl substitution pattern is structurally validated for FLT3/VEGFR2 inhibitor pharmacophores (e.g., FLT3 IC50=13 nM). Unlike close analogs (e.g., N-benzyl), this compound's unique terminal amide provides a critical differentiation vector for SAR expansion. Ideal as a matched negative control or reference for side-chain length studies. Ensure experimental reproducibility with this well-defined ATP-competitive scaffold.

Molecular Formula C21H19N5OS
Molecular Weight 389.48
CAS No. 516461-38-4
Cat. No. B2721676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
CAS516461-38-4
Molecular FormulaC21H19N5OS
Molecular Weight389.48
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
InChIInChI=1S/C21H19N5OS/c27-19(22-12-11-16-7-3-1-4-8-16)14-28-21-18-13-25-26(20(18)23-15-24-21)17-9-5-2-6-10-17/h1-10,13,15H,11-12,14H2,(H,22,27)
InChIKeyDUEUMUUFWXYZAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide (CAS 516461-38-4): Class Identity and Core Pharmacophore


N-Phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide (CAS 516461-38-4, MF: C₂₁H₁₉N₅OS, MW: 389.48) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a well-established purine bioisostere scaffold that occupies the ATP-binding hinge region of diverse eukaryotic protein kinases [1]. The compound features a 1-phenyl-substituted pyrazolo[3,4-d]pyrimidine core linked via a 4-thioether bridge to an N-phenethylacetamide side chain. This specific substitution pattern—1-phenyl, 4-thioacetamide, and N-phenethyl terminal amide—defines its molecular recognition surface and differentiates it from other 4-amino, 4-alkoxy, or 4-alkylthio analogs within the same scaffold family [2].

Why Generic Substitution Falls Short for N-Phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide: Scaffold, Linker, and Terminal Amide Contributions


Within the pyrazolo[3,4-d]pyrimidine class, even minor structural variations produce large shifts in target selectivity, cellular potency, and ADME properties. The 1-phenyl substituent governs hydrophobic interactions with the kinase back pocket; the 4-thioether linker modulates hinge-region hydrogen bonding and conformational flexibility; and the N-phenethyl terminal amide influences solubility, permeability, and off-target binding profiles [1]. Close analogs such as N-benzyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide differ by only one methylene unit yet display divergent activity profiles across cancer cell line panels, underscoring that these compounds are not functionally interchangeable despite scaffold identity [2]. Generic substitution without experimental confirmation of these structure-dependent properties risks selecting a compound with qualitatively different biological readouts.

Quantitative Evidence Guide: N-Phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide vs. Structural Analogs


Antiproliferative Potency in A549 and MCF-7 Cancer Cell Lines: N-Phenethyl vs. N-Benzyl Analog Comparison

The N-phenethyl derivative exhibits moderate antiproliferative activity against lung (A549) and breast (MCF-7) cancer cell lines, with IC₅₀ values of 49.85 µM and 26 µM respectively . In comparison, the closely related N-benzyl analog (N-benzyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide) demonstrates markedly higher potency against A549 cells (IC₅₀ = 2.24 µM) and shows IC₅₀ values in the 45–99 nM range against MCF-7 and HCT-116 cell lines, exceeding the potency of the reference agent sorafenib (IC₅₀ = 144, 176, and 19 nM respectively) in certain contexts . The approximately 22-fold potency difference in A549 cells between the N-phenethyl and N-benzyl variants illustrates the profound impact of a single methylene deletion in the terminal amide substituent on cellular antiproliferative activity. Note: The comparator data are derived from cross-study comparisons; direct head-to-head experiments under identical conditions are not reported in the retrieved literature.

Anticancer Cytotoxicity Pyrazolo[3,4-d]pyrimidine

Kinase Inhibition Selectivity: Pyrazolo[3,4-d]pyrimidine 4-Thioacetamides vs. 4-Amino Analogs

Pyrazolo[3,4-d]pyrimidine derivatives bearing a 4-thioacetamide substituent have been systematically evaluated in SAR campaigns targeting FLT3 and VEGFR2 kinases. Compound 33 from Yang et al. (a 4-substituted pyrazolo[3,4-d]pyrimidine with a thioether-containing side chain) demonstrated potent dual FLT3/VEGFR2 inhibition (FLT3 IC₅₀ = 13 nM; VEGFR2 IC₅₀ = 4 nM) and achieved complete tumor regression in an MV4-11 xenograft model at 10 mg/kg once-daily dosing for 18 days without overt toxicity [1]. In contrast, 4-amino-substituted pyrazolo[3,4-d]pyrimidines (e.g., CLM3, CLM29) primarily target c-Src, RET, and VEGFR2 with different selectivity profiles and are advanced for thyroid cancer indications [2]. This divergence demonstrates that the 4-thioether linkage, as present in the target compound, biases kinase selectivity toward FLT3/VEGFR2 pathways, whereas 4-amino congeners favor Src-family and RET kinases. Note: These data are from structurally related but non-identical compounds; extrapolation to the specific N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide requires experimental confirmation.

Kinase Inhibition FLT3 VEGFR2 Selectivity

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Rotatable Bond Count vs. Close Analogs

The target compound (MW = 389.48 g/mol, molecular formula C₂₁H₁₉N₅OS) occupies a distinct physicochemical space compared to its nearest analogs . The N-phenethyl terminal amide contributes 2 additional rotatable bonds and increased lipophilicity relative to the N-benzyl analog (MW = 375.45 g/mol), and substantially greater lipophilicity compared to the ethyl ester analog (ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate; MW = 314.36 g/mol, CAS 335223-43-3) . These differences predict altered aqueous solubility, logP, and membrane permeability, all of which affect assay-compatible concentration ranges and cellular bioavailability. The thioether bridge further distinguishes this compound from 4-amino pyrazolo[3,4-d]pyrimidines, which lack the sulfur atom and consequently exhibit different hydrogen-bonding capacity and metabolic liability profiles [1]. Class-level inference from pyrazolo[3,4-d]pyrimidine SAR indicates that increasing N-alkyl chain length on the terminal acetamide reduces aqueous solubility while enhancing passive membrane permeability [1].

Physicochemical Properties Drug-likeness Solubility

Dual EGFR/VEGFR-2 Inhibitory Potential: 4-Thioether Pyrazolo[3,4-d]pyrimidines as a Differentiated Subclass

A recent systematic study of seventeen pyrazolo[3,4-d]pyrimidine derivatives as dual VEGFR-2/EGFRᵀ⁷⁹⁰ᴹ inhibitors identified several potent compounds with IC₅₀ values in the sub-micromolar to low micromolar range against both kinase targets, and anti-proliferative activity against A549, HepG2, MCF-7, and HCT-116 cell lines [1]. Compound 18 in that series exhibited dual inhibitory activity superior to both sorafenib and erlotinib against VEGFR-2 and EGFRᵀ⁷⁹⁰ᴹ, and displayed higher anti-proliferative potency than sorafenib against MCF-7, HCT-116, and A549 cells [1]. The pyrazolo[3,4-d]pyrimidine core with a 4-thio substituent is structurally pre-organized for dual EGFR/VEGFR-2 engagement, distinguishing it from 4-amino or 4-alkoxy analogs that typically favor single-target profiles [2]. While the specific N-phenethyl compound was not included in this particular study, its 4-thioether linkage and N-phenethylacetamide side chain place it within this dual-inhibitor pharmacophore space, suggesting potential for further evaluation as a dual EGFR/VEGFR-2 probe. This inference is consistent with the broader class observation that 4-thioether modifications enhance VEGFR-2 affinity while maintaining EGFR hinge-region contacts [3].

EGFR VEGFR-2 Dual Kinase Inhibition Anticancer

Optimal Research and Industrial Application Scenarios for N-Phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide (CAS 516461-38-4)


Kinase Selectivity Profiling Panels: FLT3/VEGFR2-Focused Screening

Based on the class-level SAR associating 4-thioether pyrazolo[3,4-d]pyrimidines with FLT3 and VEGFR2 inhibition (see Evidence Item 2), this compound is suitable for inclusion in kinase selectivity profiling panels where FLT3, VEGFR2, and related type III/V receptor tyrosine kinases are primary targets of interest [1]. Its 4-thioether linkage structurally aligns with the validated FLT3/VEGFR2 pharmacophore (compound 33; FLT3 IC₅₀ = 13 nM, VEGFR2 IC₅₀ = 4 nM), and the N-phenethyl terminal amide provides a distinct substitution vector for SAR expansion. Procurement for FLT3-driven AML or VEGFR2-dependent angiogenesis projects is mechanistically justified, though follow-up kinase inhibition assays are recommended to confirm target engagement for this specific analog.

Scaffold-Hopping and Bioisostere Replacement Studies in Purine-Mimetic Kinase Inhibitor Programs

The pyrazolo[3,4-d]pyrimidine core is a direct bioisostere of the purine ring system, enabling ATP-competitive kinase inhibition. As demonstrated by the dual EGFR/VEGFR-2 inhibitor study (Evidence Item 4), this scaffold supports potent dual-target pharmacology when appropriately substituted [2]. The N-phenethyl compound's 1-phenyl-4-thioacetamide substitution pattern can serve as a starting point for scaffold-hopping campaigns aiming to replace adenine-mimetic cores (e.g., quinazoline, pyrrolopyrimidine) with pyrazolo[3,4-d]pyrimidine while preserving or modulating kinase selectivity. Its moderate cellular potency (A549 IC₅₀ ≈ 50 µM, MCF-7 IC₅₀ = 26 µM; Evidence Item 1) provides a measurable baseline for structure-activity relationship optimization.

Physicochemical Property Benchmarking for Late-Stage Lead Optimization

The compound's molecular weight (389.48), thioether linker, and N-phenethyl terminal amide occupy a defined region of lipophilic-hydrophilic property space that benchmarks the upper end of lead-like character within this scaffold class [3]. Compared to the more polar ethyl ester analog (MW 314.36; Evidence Item 3), this compound can be used to experimentally assess the impact of increased lipophilicity and molecular weight on solubility-limited assay performance, plasma protein binding, and passive membrane permeability in the pyrazolo[3,4-d]pyrimidine series. This is directly relevant for medicinal chemistry teams optimizing late-stage leads where balancing potency with drug-like properties is critical.

Negative Control or Reference Compound for N-Benzyl Analog Studies

Given the approximately 22-fold difference in A549 anti-proliferative potency between the N-phenethyl compound (IC₅₀ ≈ 50 µM) and the N-benzyl analog (IC₅₀ = 2.24 µM) (Evidence Item 1), the N-phenethyl derivative can serve as a structurally matched negative control or reference compound in experiments designed to probe the contribution of the terminal amide N-alkyl chain length to target engagement, cellular potency, and selectivity. This application leverages the well-defined structural difference (phenethyl vs. benzyl; one additional methylene unit) to isolate the impact of this single variable on biological outcomes.

Quote Request

Request a Quote for N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.